molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1

2,6-Diazaspiro[3.5]nonan-1-one

カタログ番号 B6314035
CAS番号: 1422062-20-1
分子量: 140.18 g/mol
InChIキー: DZXVNBLZCZAFLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-Diazaspiro[3.5]nonan-1-one” is a chemical compound with the linear formula C7H12N2O . It has a molecular weight of 140.19 .


Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.5]nonan-1-one” involves structural optimization of an acryloyl amine moiety .


Molecular Structure Analysis

The InChI code for “2,6-Diazaspiro[3.5]nonan-1-one” is 1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2, (H,9,10) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The compound has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it can participate in chemical reactions that inhibit the activity of the KRAS G12C protein.

科学的研究の応用

Oncoprotein Inhibition

“2,6-Diazaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alteration in human cancer . These compounds bind to the mutated cysteine residue in KRAS, effectively inhibiting its activity. This inhibition is crucial for therapeutic treatment of solid tumors, as RAS proteins play a significant role in cellular proliferation and differentiation.

Structural Optimization for Improved Activity

The structural optimization of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has led to improved in vitro inhibitory activity against KRAS G12C . By modifying the acryloyl amine moiety, researchers have enhanced the compound’s ability to bind in the switch-II pocket of KRAS G12C, demonstrating the compound’s potential for further development as a cancer therapeutic.

Metabolic Stability Enhancement

Through the optimization process, certain “2,6-Diazaspiro[3.5]nonan-1-one” derivatives have shown high metabolic stabilities in human and mouse liver microsomes . This property is essential for the development of a drug as it affects the compound’s degradation rate and bioavailability in the body.

Anti-tumor Activity

One of the optimized derivatives of “2,6-Diazaspiro[3.5]nonan-1-one” exhibited a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . This indicates the compound’s potential efficacy in reducing tumor growth in vivo, making it a promising candidate for further preclinical studies.

X-ray Crystallography for Binding Analysis

The binding mode of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been analyzed using X-ray crystallography . This technique has provided insights into how the compound interacts with the KRAS G12C protein at a molecular level, which is invaluable for the rational design of more potent inhibitors.

Synthesis and Clinical Application

The synthesis of new drugs incorporating “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been recognized in the clinical application of new drugs approved by the FDA in 2022 . This highlights the compound’s relevance in the pharmaceutical industry and its potential to contribute to the development of new cancer therapies.

作用機序

Target of Action

The primary target of 2,6-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Mode of Action

2,6-Diazaspiro[3.5]nonan-1-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 2,6-Diazaspiro[3.5]nonan-1-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by 2,6-Diazaspiro[3.5]nonan-1-one affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the mutated KRAS G12C protein, this compound can potentially halt the uncontrolled cell proliferation characteristic of many cancers .

Pharmacokinetics

The compound 2,6-Diazaspiro[3.5]nonan-1-one exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of 2,6-Diazaspiro[3.5]nonan-1-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .

将来の方向性

The compound has shown promising results as a covalent inhibitor of KRAS G12C . It has high metabolic stabilities in human and mouse liver microsomes and has shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . These findings suggest potential future directions for the use of “2,6-Diazaspiro[3.5]nonan-1-one” in cancer treatment.

特性

IUPAC Name

2,8-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVNBLZCZAFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.5]nonan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。